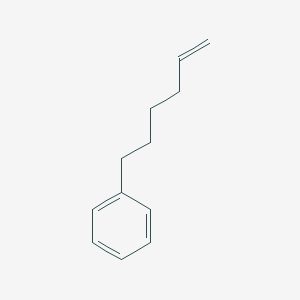

6-Phenyl-1-hexene

Übersicht

Beschreibung

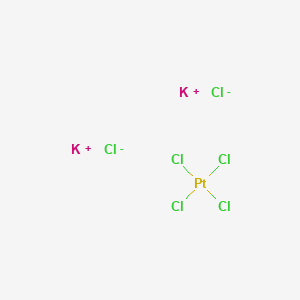

Synthesis Analysis

The synthesis of 6-Phenyl-1-hexene and related compounds involves various catalytic processes and polymerization techniques. For instance, polymerization of 1-hexene with bis[N‐(3‐tert‐butylsalicylidene)phenylaminato]titanium(IV) dichloride using a specific cocatalyst produced poly(1-hexene) with a high molecular weight and atactic structure, indicating a method for synthesizing polymers with specific properties (Saito et al., 2000).

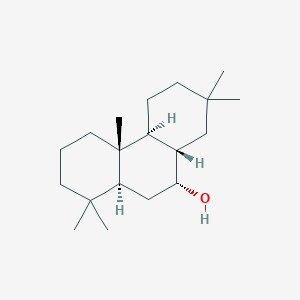

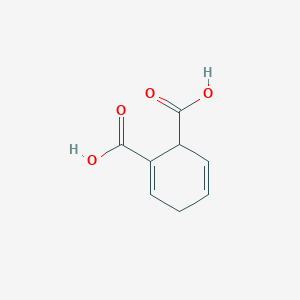

Molecular Structure Analysis

Studies on molecular structures, such as the work by Tsuji et al. (1993), have provided detailed insights into the arrangement and interactions of molecules. The molecular structures of compounds related to 6-Phenyl-1-hexene, such as 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates, have been determined, revealing unique conformations and intramolecular interactions that contribute to their chemical behavior (Tsuji et al., 1993).

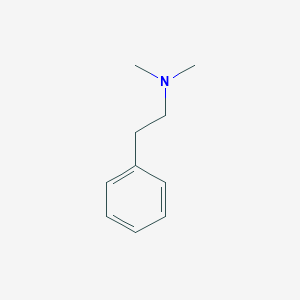

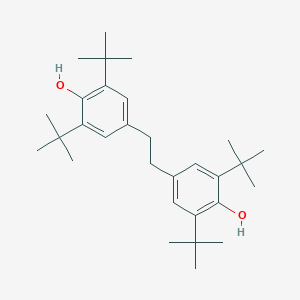

Chemical Reactions and Properties

The chemical reactions involving 6-Phenyl-1-hexene and its derivatives often result in the formation of polymers and other complex molecules. Electrophilic alkylations and polymerizations are common reactions, producing phenol or 2,6-dimethylphenol-terminated poly(1-hexene)s with specific functional groups and molecular weights, as demonstrated in research by Yanjarappa and Sivaram (2005) (Yanjarappa & Sivaram, 2005).

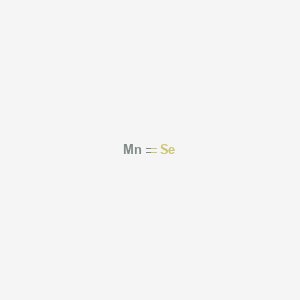

Physical Properties Analysis

The physical properties of 6-Phenyl-1-hexene and related compounds, such as their solvation effects, have been explored through theoretical and experimental studies. Abdel-Latif et al. (2020) investigated the electronic structure and solvation effects on derivatives, providing insights into their physical characteristics, including natural bond orbital properties, electrostatic potential, and non-linear optical properties (Abdel-Latif et al., 2020).

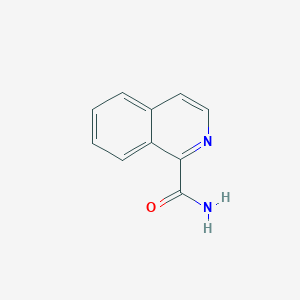

Chemical Properties Analysis

The chemical properties of 6-Phenyl-1-hexene, such as its reactivity in various chemical reactions and interactions with other molecules, are critical for understanding its applications in materials science and organic synthesis. Studies like those conducted by Rathore et al. (2004), which explored the electronic communication and redox behavior of molecular structures related to 6-Phenyl-1-hexene, shed light on its chemical properties and potential applications (Rathore et al., 2004).

Wissenschaftliche Forschungsanwendungen

Polymerization of 1-hexene using various catalysts and cocatalysts has been extensively studied. These processes typically produce polymers like poly(1-hexene) with high molecular weight and specific structural characteristics (Saito et al., 2000); (Gomont et al., 2001).

Studies have shown the potential for using 6-bromo-1-hexene in heterogeneous reactions on surfaces like Cu3Pt(111), indicating its suitability for detailed analysis of kinetics in coverage-dependent reactions (He et al., 2000).

The influence of comonomer content and branch length in copolymers like propylene/1-hexene has been investigated, showing the possibility of tailoring thermal and mechanical properties by varying comonomer concentration (Lovisi et al., 2001).

Lithium−Iodine Exchange Mediated Atom Transfer Cyclization was demonstrated with 6-iodo-1-hexene, highlighting an efficient method for forming specific compounds like (iodomethyl)cyclopentane (Bailey & Carson, 1998).

Research into the effects of various catalysts on the propylene dimerization process to produce hexenes has been conducted, demonstrating how different ligands can influence selectivity and activity (Bianchini et al., 2007).

Detailed kinetic modeling studies of 1-hexene have been performed to understand its behavior in processes like auto-ignition and oxidation under various conditions, which is vital for its use in gasoline surrogate fuels (Dong et al., 2021).

Safety And Hazards

When handling “6-Phenyl-1-hexene”, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate measures such as washing off with soap and plenty of water, moving the victim into fresh air, and seeking medical attention are advised .

Eigenschaften

IUPAC Name |

hex-5-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAVXORKDISRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333909 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1-hexene | |

CAS RN |

1588-44-9 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

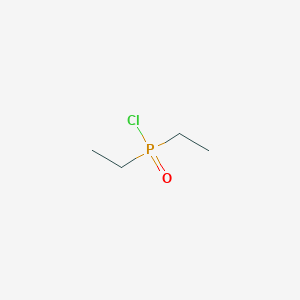

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.